N,N'-dicycloheptyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a synthetic compound belonging to the class of oxadiazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process. The specific steps and reagents used in the synthesis can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in targeting specific diseases or conditions.
Industry: The compound is used in the development of new materials and products with unique properties.
Mechanism of Action
The mechanism of action of N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N5,N6-DICYCLOHEXYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE: This compound has a similar structure but with cyclohexyl groups instead of cycloheptyl groups.
N5,N6-BIS(2-FLUOROPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE: This compound features fluorophenyl groups and has been studied for its mitochondrial uncoupling properties.
Uniqueness
N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is unique due to its specific structural features, such as the presence of cycloheptyl groups.
Properties
Molecular Formula |
C18H28N6O |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
5-N,6-N-di(cycloheptyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H28N6O/c1-2-6-10-13(9-5-1)19-15-16(20-14-11-7-3-4-8-12-14)22-18-17(21-15)23-25-24-18/h13-14H,1-12H2,(H,19,21,23)(H,20,22,24) |
InChI Key |
GUOSSVMSGFQPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=NON=C3N=C2NC4CCCCCC4 |
Origin of Product |
United States |
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